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Compound of Interest

Compound Name: Ji-101

Cat. No.: B1683799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical

development, and clinical evaluation of Ji-101, a novel oral multi-kinase inhibitor. The

information is compiled from available preclinical and clinical study data to serve as a resource

for researchers and professionals in the field of oncology drug development.

Introduction
Ji-101 (also known as cgi1842) is a potent, orally bioavailable small molecule inhibitor targeting

three key receptor tyrosine kinases involved in tumor angiogenesis and proliferation: Vascular

Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor

beta (PDGFRβ), and Ephrin type-B receptor 4 (EphB4).[1][2][3] Developed by Gilead Sciences,

Inc., Ji-101 was investigated for the treatment of advanced solid tumors.[1] Its unique targeting

of EphB4, in addition to the well-established VEGFR2 and PDGFRβ pathways, distinguished it

from other anti-angiogenic agents in development.[1][2][3][4] Despite promising preclinical

data, the clinical development of Ji-101 was ultimately discontinued.[1]

Preclinical Development
The preclinical evaluation of Ji-101 involved a series of in vitro and in vivo studies to

characterize its pharmacological profile.

2.1. In Vitro Studies
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Ji-101 demonstrated potent inhibitory activity against its target kinases in various assays.

Table 1: In Vitro Activity of Ji-101

Assay Type Target Potency Reference

Enzymatic and Cell-

based Assays

VEGFR2, EphB4,

PDGFRβ
<100 nM [5][6]

A broad kinase screen of 445 kinases revealed that Ji-101 is highly selective for angiogenic

kinases.[5][6]

2.2. In Vivo Studies

Preclinical efficacy was evaluated in mouse xenograft models.

Table 2: In Vivo Efficacy of Ji-101

Animal Model Tumor Type Treatment Outcome Reference

Mouse

Xenotransplant

MDA-MB-231

(Breast Cancer)

Ji-101 co-

administered

with paclitaxel

Greater efficacy

with no

increased toxicity

compared to

single agents.

[5][6]

2.3. Safety Pharmacology

Good Laboratory Practice (GLP) toxicology studies were conducted in rats and dogs to support

the initiation of clinical trials.[5][6]

Clinical Development
Ji-101 progressed to Phase 1/2 clinical trials to evaluate its safety, tolerability,

pharmacokinetics (PK), and preliminary efficacy in patients with advanced solid tumors.

3.1. Phase 1/2 Clinical Trial (NCT00842335)
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This multicenter, open-label, dose-escalation study aimed to determine the maximum tolerated

dose (MTD) of Ji-101.[7]

Table 3: Phase 1/2 Clinical Trial Design (NCT00842335)

Parameter Description Reference

Phase 1/2 [1]

Title

A Multicenter, Phase 1/2,

Open-Label, Dose-Escalation

Study of JI-101, an Oral

Angiogenesis Inhibitor, in

Patients With Advanced Solid

Tumors

[1]

Status Completed [1]

Primary Objective
To determine the maximum

tolerated dose (MTD) of Ji-101.
[7]

Dosing Regimen
Oral daily dosing at 100 mg,

200 mg, and 400 mg.
[4][6]

3.2. Phase 1/2 Clinical Trial (NCT01149434)

This study evaluated Ji-101 in combination with everolimus and as a single agent in specific

patient cohorts.[8]

Table 4: Phase 1/2 Clinical Trial Design (NCT01149434)
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Parameter Description Reference

Phase 1/2 [1]

Title

Drug- Drug Interaction Study of

JI-101 & Everolimus in

Advanced Solid Tumors,

Expansion Pharmacodynamic

Study of JI-101 in Advanced

Low Grade Endocrine Tumors,

Ovarian Cancers or K-RAS

Mutant Colon Cancers

[1]

Status Terminated [1]

PK Cohort

4 patients received single

agent everolimus (10 mg),

followed by everolimus (10 mg)

and Ji-101 (200 mg) in

combination, and then single

agent Ji-101 (200 mg).

[1][2]

PD Cohort

11 patients with ovarian cancer

received single agent Ji-101 at

200 mg twice daily for 28-day

cycles.

[1][2]

3.3. Clinical Findings

Safety and Tolerability: Ji-101 was generally well-tolerated as a single agent and in

combination with everolimus.[1][2] Common adverse events included hypertension, nausea,

and abdominal pain.[1][2] No serious adverse events were reported in the pilot study.[1][2]

Pharmacokinetics: A drug-drug interaction was observed, with Ji-101 increasing the

exposure of everolimus by approximately 22%.[1][2][3]

Efficacy: The majority of patients had stable disease at the first restaging scans (two

months), but no objective responses according to RECIST criteria were observed.[1][2][3]
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Experimental Protocols
Detailed experimental protocols for Ji-101 are not extensively published. The following are

high-level descriptions based on available information.

4.1. In Vitro Kinase Assays Standard enzymatic and cell-based assays were utilized to

determine the inhibitory activity of Ji-101 against VEGFR2, PDGFRβ, and EphB4. These

assays typically involve incubating the purified kinase with its substrate and ATP in the

presence of varying concentrations of the inhibitor. The resulting kinase activity is then

measured, often through phosphorylation of the substrate, to calculate the IC50 value.

4.2. Cell Viability Assays To assess the effect of Ji-101 in combination with other agents,

cancer cell lines were seeded in 96-well plates.[9] The cells were then incubated with Ji-101
and/or other compounds for a specified period (e.g., 96 hours).[9] Cell viability was

subsequently measured using a metabolic assay such as the MTS assay.[9]

4.3. In Vivo Xenograft Studies Human tumor cells (e.g., MDA-MB-231) were implanted into

immunocompromised mice. Once tumors were established, mice were treated with Ji-101, a

combination agent (e.g., paclitaxel), or vehicle control.[5][6] Tumor volume was measured

regularly to assess treatment efficacy. At the end of the study, tumors were excised and

weighed.

4.4. Clinical Pharmacokinetic Analysis In the drug-drug interaction study, blood samples were

collected from patients at multiple time points before and after dosing with everolimus alone, Ji-
101 alone, and the combination.[8] Plasma concentrations of the drugs were then measured

using a validated analytical method (e.g., LC-MS/MS) to determine pharmacokinetic

parameters such as Cmax, Tmax, and AUC.

Visualizations
5.1. Signaling Pathways
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Caption: Mechanism of action of Ji-101, inhibiting VEGFR2, PDGFRβ, and EphB4 to block

downstream signaling pathways involved in angiogenesis and tumor growth.

5.2. Experimental Workflow

Discovery & Preclinical Clinical Development

Lead Optimization
(cgi1842 -> Ji-101)

In Vitro Assays
(Kinase & Cell-based)

In Vivo Models
(Xenografts) GLP Toxicology Phase 1/2 Trials

(NCT00842335, NCT01149434) Development Discontinued

Click to download full resolution via product page

Caption: High-level workflow for the discovery and development of Ji-101, from lead

optimization through clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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